molecular formula C12H22N2O3S B11123394 [1-(Ethylsulfonyl)piperidin-4-yl](pyrrolidin-1-yl)methanone

[1-(Ethylsulfonyl)piperidin-4-yl](pyrrolidin-1-yl)methanone

Cat. No.: B11123394
M. Wt: 274.38 g/mol
InChI Key: JQDAUGGOTFHKKN-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)piperidin-4-ylmethanone: is a synthetic organic compound that features a piperidine ring substituted with an ethylsulfonyl group and a pyrrolidine ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfonyl)piperidin-4-ylmethanone typically involves the following steps:

    Formation of Piperidine Derivative: The piperidine ring is functionalized with an ethylsulfonyl group through sulfonation reactions.

    Attachment of Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group on the piperidine derivative.

    Formation of Methanone Group: The methanone group is introduced through acylation reactions, typically using acyl chlorides or anhydrides.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the methanone group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenated compounds and strong bases like sodium hydride are often employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine and pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting neurological conditions.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Ethylsulfonyl)piperidin-4-ylmethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethylsulfonyl group may enhance binding affinity, while the piperidine and pyrrolidine rings provide structural stability. The compound may modulate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

    Pyrrolidin-2-one Derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.

    Piperidin-4-yl Derivatives: Compounds with a piperidine ring substituted at the 4-position show comparable chemical reactivity.

Uniqueness:

    Structural Features: The combination of an ethylsulfonyl group, piperidine ring, and pyrrolidine ring in 1-(Ethylsulfonyl)piperidin-4-ylmethanone is unique and contributes to its distinct chemical and biological properties.

    Versatility: Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C12H22N2O3S

Molecular Weight

274.38 g/mol

IUPAC Name

(1-ethylsulfonylpiperidin-4-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C12H22N2O3S/c1-2-18(16,17)14-9-5-11(6-10-14)12(15)13-7-3-4-8-13/h11H,2-10H2,1H3

InChI Key

JQDAUGGOTFHKKN-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)N2CCCC2

Origin of Product

United States

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